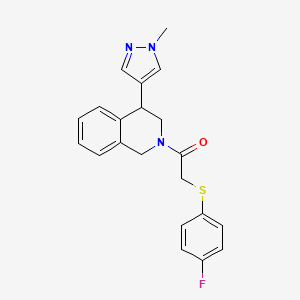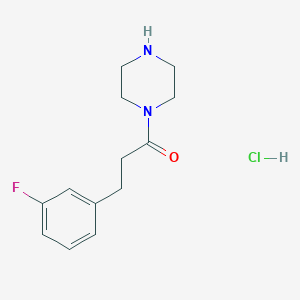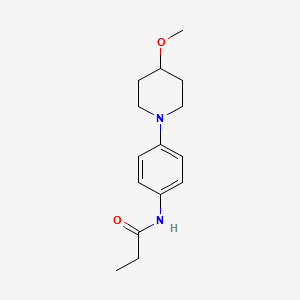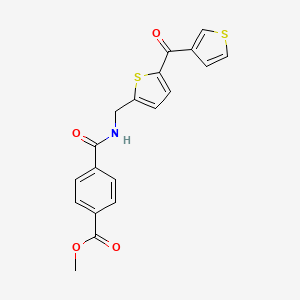
2-((4-fluorophenyl)thio)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrazole and dihydroisoquinoline rings, which are rigid structures that can impact the overall shape of the molecule. The fluorine atom in the fluorophenyl group is highly electronegative, which could create a polar region in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could impact its solubility and permeability.Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of new pyrazole derivatives, including compounds structurally related to the requested molecule, has been reported, emphasizing their potential as antimicrobial agents against various bacterial and fungal strains. These studies detail the synthesis routes, chemical characterization, and preliminary biological activity assessment (Raju et al., 2016).
- Research on the development of 3-heteroarylthioquinoline derivatives highlights their synthesis through Friedlander annulation, demonstrating significant in vitro antituberculosis activity. This showcases the compound's relevance in the development of new therapeutic agents against Mycobacterium tuberculosis (Chitra et al., 2011).
- Studies on novel Schiff bases using related chemical structures have been conducted to evaluate their antimicrobial activity, further underlining the diverse biological applications of these compounds (Puthran et al., 2019).
Biological Activity and Applications
- The compound's structural analogs have been explored for their antimicrobial properties, with certain derivatives showing promising activity against pathogens, indicating potential applications in antimicrobial drug development (Ansari & Khan, 2017).
- A study on the synthesis and reactivity of related compounds has highlighted their utility in constructing novel chemical scaffolds with potential for various biological applications, including as ligands in metal complex formation for bioimaging (Miller et al., 1996).
Advanced Applications
- The development of fluorescent probes based on pyrazoline derivatives for selective detection of metal ions such as Zn2+ has been reported. This demonstrates the compound's potential in the creation of sensitive and selective sensors for biological and environmental monitoring (Kasirajan et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety analysis.
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-24-11-16(10-23-24)20-13-25(12-15-4-2-3-5-19(15)20)21(26)14-27-18-8-6-17(22)7-9-18/h2-11,20H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZPJAYTYYPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2427526.png)

![N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2427532.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427534.png)





![1-(4-Ethoxyphenyl)-3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2427544.png)
![Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2427545.png)

